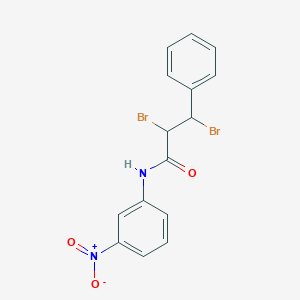
3-(benzenesulfonamido)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzenesulfonamido)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the sulfonamide class of compounds and has been studied for its mechanism of action and physiological effects.
Scientific Research Applications
Synthesis and Biological Evaluation
Chemical Synthesis and Biological Activities : The synthesis of novel benzenesulfonamide derivatives has been explored for their potential in various biological applications. For instance, the synthesis of benzenesulfonamide derivatives has shown significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. Further studies on certain compounds revealed their potential interaction with the KSHV thymidylate synthase complex, indicating a promising avenue for anticancer research (Fahim & Shalaby, 2019).
Antimicrobial and Anticancer Properties : The development of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups has been investigated for their use in photodynamic therapy, highlighting their high singlet oxygen quantum yield. These properties suggest their applicability in cancer treatment, owing to their excellent photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Docking and Theoretical Studies
Molecular Docking and Density Functional Theory (DFT) Studies : Research into the chemical reactivity and synthesis pathways of benzenesulfonamide derivatives has also included comprehensive theoretical studies. DFT and molecular docking studies offer insights into the molecular structures, vibrational frequencies, and potential biological interactions of these compounds, enhancing our understanding of their reactivity and biological relevance (Alyar et al., 2019).
Enzyme Inhibition and Docking Studies : Another area of application involves the synthesis of benzenesulfonamide compounds with a focus on enzyme inhibition. Molecular docking studies have been utilized to comprehend the binding interactions between inhibitors and enzymes, with compounds demonstrating inhibitory effects on enzymes such as cholesterol esterase, tyrosinase, and α-amylase. These findings have potential implications in the development of therapeutic agents for various diseases (Alyar et al., 2019).
properties
IUPAC Name |
3-(benzenesulfonamido)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-13-14(2)27-20(18(13)12-21)22-19(24)15-7-6-8-16(11-15)23-28(25,26)17-9-4-3-5-10-17/h3-11,23H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSLMNYJMSKCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-3-(ethylthio)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2630459.png)





![N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2630468.png)
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2630470.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2630471.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2630474.png)



